molecular formula C8H5NO2 B040033 2H-pyrano[3,2-c]pyridin-2-one CAS No. 116922-80-6

2H-pyrano[3,2-c]pyridin-2-one

Cat. No.: B040033
CAS No.: 116922-80-6
M. Wt: 147.13 g/mol
InChI Key: AVHUAXRCQKTOLS-UHFFFAOYSA-N
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Description

2H-pyrano[3,2-c]pyridin-2-one is a synthetically versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure, incorporating both pyran and pyridinone motifs, serves as a privileged pharmacophore for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a core building block for the development of potent kinase inhibitors, particularly targeting key oncogenic and inflammatory signaling pathways. The molecule's mechanism of action is typically conferred by its ability to function as an ATP-mimetic, where the pyridin-2-one moiety can engage in critical hydrogen bonding interactions within the kinase's active site, while the planar aromatic system facilitates hydrophobic stacking. Researchers utilize this compound to probe biological processes involving dysregulated kinase activity, including cancer cell proliferation, angiogenesis, and immune responses. Furthermore, its synthetic accessibility allows for extensive derivatization, enabling structure-activity relationship (SAR) studies and the optimization of key drug-like properties such as potency, selectivity, and metabolic stability. As a key intermediate, 2H-pyrano[3,2-c]pyridin-2-one is indispensable for chemists and biologists aiming to develop next-generation targeted therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrano[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-2-1-6-5-9-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHUAXRCQKTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554985
Record name 2H-Pyrano[3,2-c]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116922-80-6
Record name 2H-Pyrano[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Infrared spectroscopy of 2H-pyrano[3,2-c]pyridin-2-one functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of the 2H-Pyrano[3,2-c]pyridin-2-one Scaffold

Introduction

The 2H-pyrano[3,2-c]pyridin-2-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating applications in medicinal chemistry, particularly as anticancer agents.[1] The structural elucidation and confirmation of these molecules are paramount in drug discovery and development. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable analytical technique for the characterization of these compounds. It provides critical information about the presence, absence, and electronic environment of key functional groups.

This technical guide provides a comprehensive analysis of the infrared spectral features of the 2H-pyrano[3,2-c]pyridin-2-one core. Moving beyond a simple recitation of frequency tables, this document delves into the rationale behind the characteristic absorptions, offering field-proven insights for researchers, chemists, and quality control professionals. We will explore the vibrational modes of the lactone, the fused pyridine ring, and other key structural motifs, providing a framework for confident spectral interpretation.

The 2H-Pyrano[3,2-c]pyridin-2-one Core: A Structural Overview

The foundational structure is a fused bicyclic system comprising a pyran-2-one ring and a pyridine ring. The pyran-2-one moiety is an α,β-unsaturated six-membered lactone (a cyclic ester). Understanding this arrangement is the first step in predicting and interpreting its IR spectrum, as the electronic interplay between the lactone and the heteroaromatic pyridine ring influences the vibrational frequencies of the constituent bonds.

Figure 1: Core structure of 2H-pyrano[3,2-c]pyridin-2-one.

Interpreting the Spectrum: Key Vibrational Regions

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former is characterized by absorptions from specific bond types (e.g., C=O, C=C, C-H), while the latter contains complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.

The Carbonyl (C=O) Stretch: The Most Prominent Signal

The most intense and diagnostically significant absorption in the spectrum of 2H-pyrano[3,2-c]pyridin-2-one is the stretching vibration of the lactone carbonyl group.

  • Expected Frequency: For a standard six-membered saturated lactone, the C=O stretch appears around 1735-1750 cm⁻¹.[2][3] However, in this scaffold, the carbonyl is conjugated with a C=C double bond within the pyranone ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency.[4] Therefore, the C=O stretch for the 2H-pyrano[3,2-c]pyridin-2-one system is typically observed in the 1710-1740 cm⁻¹ range.

  • Expert Insight: The precise position within this range is sensitive to substituents on the rings. Electron-donating groups can further lower the frequency, while electron-withdrawing groups may cause a slight increase. In some unsaturated lactones, the C=O stretching band may appear as a doublet, which can be attributed to Fermi resonance, an interaction between the fundamental C=O stretching vibration and an overtone of a lower-frequency band.[5][6]

Aromatic and Vinylic (C=C and C=N) Stretches

The fused aromatic and unsaturated rings give rise to a series of absorptions in the 1650-1450 cm⁻¹ region. These are due to the stretching vibrations of the C=C bonds in the pyranone ring and the coupled C=C and C=N vibrations of the pyridine ring.

  • Expected Frequencies: Expect to see multiple bands of variable intensity in this region.

    • ~1650-1590 cm⁻¹: Often attributed to the C=C stretching of the pyranone ring and C=N stretching modes.

    • ~1580-1450 cm⁻¹: A series of bands characteristic of the pyridine ring skeletal vibrations.[7][8] The presence of several distinct peaks here is a strong indicator of the heteroaromatic system.

The Lactone C-O Stretching Vibrations

Esters and lactones are characterized by two distinct C-O stretching vibrations, which are both strong and serve as secondary confirmation of the lactone functional group.[3]

  • Asymmetric C-O Stretch (C-C(=O)-O): This involves the stretch of the C-O bond adjacent to the carbonyl. It is typically a very strong and broad band found in the 1300-1200 cm⁻¹ range. For esters of aromatic acids, this band is often observed between 1310-1250 cm⁻¹.[3]

  • Symmetric C-O Stretch (O-C-C): This involves the C-O bond of the ether linkage within the ring. It is generally found at a lower frequency, typically in the 1150-1050 cm⁻¹ range.

C-H Stretching and Bending Vibrations
  • Aromatic/Vinylic C-H Stretch: The C-H bonds attached to the sp²-hybridized carbons of the rings will show stretching absorptions at frequencies above 3000 cm⁻¹ , usually in the 3100-3020 cm⁻¹ region.[9][10] The presence of bands in this area distinguishes them from aliphatic C-H stretches, which occur just below 3000 cm⁻¹.

  • Out-of-Plane C-H Bending: These absorptions appear in the fingerprint region (900-675 cm⁻¹ ) and are highly diagnostic of the substitution pattern on the pyridine ring. The specific frequency depends on the number of adjacent hydrogen atoms on the ring.[7] For example, a band in the 760-740 cm⁻¹ region can be characteristic of four adjacent benzenoid hydrogen atoms.[7][8]

Summary of Key Infrared Absorptions

The following table summarizes the expected vibrational frequencies for the core 2H-pyrano[3,2-c]pyridin-2-one structure.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic/Vinylic C-H Stretch3100 - 3020Medium to WeakConfirms the presence of C-H bonds on the sp² framework.
Lactone C=O Stretch1740 - 1710Very Strong, SharpThe most characteristic band. Position is lowered by conjugation. May exhibit a shoulder or split due to Fermi resonance.[5][6]
C=C and C=N Ring Skeletal Stretches1650 - 1450Strong to MediumA series of sharp bands confirming the fused heterocyclic ring system.
C-O Asymmetric Stretch (Lactone)1300 - 1200StrongA key diagnostic band for the ester/lactone functionality.[3]
C-O Symmetric Stretch (Lactone)1150 - 1050Strong to MediumThe second C-O stretch, confirming the ether linkage within the lactone.
C-H Out-of-Plane Bending900 - 675Medium to StrongHighly dependent on the substitution pattern of the pyridine ring. Provides structural information about isomers.[7]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible IR spectrum requires meticulous attention to sample preparation and instrument parameters. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Sample Preparation

The choice of method depends on the sample's physical state and the desired information. For solid samples, the Potassium Bromide (KBr) pellet method is standard.

  • Material Purity: Ensure the 2H-pyrano[3,2-c]pyridin-2-one derivative is of high purity. Impurities such as residual solvents or starting materials will manifest in the spectrum.

  • Drying: Thoroughly dry both the sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 4 hours and store in a desiccator. Water is a strong IR absorber (broad band ~3400 cm⁻¹) and will obscure the N-H and O-H stretching regions.

  • Grinding: Add ~1-2 mg of the sample to ~100-200 mg of dry KBr in an agate mortar. Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a particle size smaller than the IR wavelength to reduce scattering effects.

  • Pellet Pressing: Transfer the powder to a KBr pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. The resulting pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure.

Data Acquisition (FT-IR)
  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is a critical step that records the spectrum of the atmosphere (CO₂, H₂O) and the instrument optics, which will be subtracted from the sample spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum.

    • Number of Scans: Co-add at least 16 scans. This improves the signal-to-noise ratio (S/N) by a factor of √16 = 4. For weakly absorbing samples, 64 or 128 scans may be necessary.

    • Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine characterization and identification purposes.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dry Sample & KBr P2 Grind Mixture (1:100) P1->P2 P3 Press Pellet P2->P3 A1 Acquire Background (Atmosphere + Optics) P3->A1 Place in FT-IR A2 Acquire Sample Data (16-64 Scans @ 4 cm⁻¹ Res.) A1->A2 D1 Ratio Sample vs. Background A2->D1 D2 Generate Spectrum D1->D2 D3 Peak Picking & Interpretation D2->D3

Figure 2: Workflow for reliable FT-IR data acquisition.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural verification of 2H-pyrano[3,2-c]pyridin-2-one derivatives. By systematically analyzing the key vibrational bands—the prominent lactone C=O stretch, the complex C=C/C=N ring vibrations, the dual C-O stretches, and the informative C-H modes—a researcher can gain a high degree of confidence in the chemical structure. Adherence to a robust experimental workflow ensures that the resulting spectra are accurate and reliable. This guide provides the foundational knowledge for scientists to leverage IR spectroscopy effectively in the synthesis, development, and quality assessment of this important class of heterocyclic compounds.

References

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry.
  • Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR spectroscopy. Wydział Chemii.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
  • Filo. (n.d.). Vibrational Frequency of Carbonyl Group - Effects and Suitable... Filo.
  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Magedov, I. V., et al. (2018). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

Sources

Advanced Tautomeric Analysis of Pyranopyridinone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyranopyridinone scaffold—specifically the pyrano[2,3-c]pyridin-7(6H)-one and its isomers—represents a privileged pharmacophore in modern kinase inhibitor design (e.g., FER, Tankyrase inhibitors). However, its utility is frequently complicated by lactam-lactim tautomerism , a dynamic equilibrium that alters the scaffold’s hydrogen bond donor/acceptor (HBD/HBA) profile, aromaticity, and solubility.

This guide provides a technical deep-dive into the thermodynamic drivers of this equilibrium and establishes a self-validating analytical workflow to determine the dominant tautomer in solution and solid phases. Failure to account for this equilibrium can lead to erroneous docking scores and structure-activity relationship (SAR) discontinuities.

Structural Fundamentals & The Tautomeric Core

The pyranopyridinone system fuses an oxygen-containing pyran ring with a nitrogen-containing pyridinone ring. The critical site of tautomerism is the pyridinone moiety, which oscillates between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

The Equilibrium Mechanism

The proton transfer occurs between the ring nitrogen (N1) and the carbonyl oxygen (O7).

  • Form A (Lactam): Characterized by an NH group and a C=O carbonyl. This form is typically favored in polar solvents and the solid state due to strong intermolecular hydrogen bonding (dimerization).

  • Form B (Lactim): Characterized by a naked N atom (pyridine-like) and a C-OH hydroxyl group. This form restores full aromaticity to the pyridine ring and is often favored in the gas phase or non-polar solvents.

Electronic Influence of the Pyran Ring

Unlike a simple pyridone, the fused pyran ring exerts an electronic effect. The oxygen atom in the pyran ring acts as an electron-donating group (EDG) via resonance, pushing electron density into the fused system. This can destabilize the lactam form slightly compared to an isolated pyridone, making the equilibrium more sensitive to substituent effects at the 3- and 4-positions.

Thermodynamic & Kinetic Drivers

The preference for one tautomer over the other is dictated by a trade-off between aromatic stabilization energy (ASE) and solvation energy .

Solvent-Dependent Equilibrium

The dipole moment of the lactam form (~6.0 D) is significantly higher than that of the lactim form (~1.5 D). Consequently, high-dielectric solvents (DMSO, Water) stabilize the lactam form.

SolventDielectric Constant (

)
Dominant SpeciesDriving Force
Water / DMSO > 40Lactam (>95%)Dipole stabilization & H-bonding with solvent
Chloroform 4.8Mixed / EquilibriumWeak solvation; internal H-bonds dominate
Gas Phase 1.0LactimAromaticity (Pyridinone loses ~25% ASE vs Pyridine)
Dimerization (The Solid State Rule)

In the solid state (X-ray crystal structures), pyranopyridinones almost exclusively crystallize as lactam dimers . Two molecules form a cyclic, eight-membered hydrogen-bonded ring (N-H···O=C), which is thermodynamically very stable (


 kcal/mol).

Analytical Characterization Protocols

Distinguishing tautomers requires orthogonal analytical techniques. Standard 1H NMR is often insufficient due to rapid proton exchange.

Protocol A: NMR Determination (The Gold Standard)

Objective: Unambiguously assign the tautomeric state in solution.

Methodology:

  • Solvent Selection: Prepare samples in DMSO-

    
     (favors lactam) and CDCl
    
    
    
    (may show lactim).
  • 
    C NMR Analysis:  Focus on the carbonyl/hydroxyl carbon (C7).
    
    • Lactam (C=O): Signal typically appears at 160–165 ppm .

    • Lactim (C-OH): Signal shifts upfield to 155–160 ppm (closer to typical pyridine carbons).

  • 
    N NMR (HMBC):  This is the definitive test.
    
    • Lactam (NH):

      
       ppm (shielded).
      
    • Lactim (N):

      
       ppm (deshielded, pyridine-like).
      
  • 
     Coupling:  In the lactam form, the coupling constant between the carbonyl carbon and adjacent protons is distinct from the lactim form.
    
Protocol B: X-Ray Crystallography (Solid State)

Objective: Define the binding conformation for docking studies.

  • Step 1: Grow crystals using slow evaporation (avoid protic solvents if possible to prevent solvate formation).

  • Step 2: Solve structure.

  • Validation: Measure the C7-O7 bond length.

    • 1.22–1.26 Å: Indicates double bond character (C=O, Lactam).

    • 1.30–1.34 Å: Indicates single bond character (C-OH, Lactim).

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Unknown Tautomer Sample Solubility Dissolve in DMSO-d6 Start->Solubility NMR_13C Run 13C NMR Solubility->NMR_13C Check_Shift Check C7 Shift NMR_13C->Check_Shift Lactam_Path > 162 ppm (Carbonyl) Check_Shift->Lactam_Path Low Field Lactim_Path < 160 ppm (C-OH) Check_Shift->Lactim_Path High Field Confirm_N15 Confirm with 15N HMBC Lactam_Path->Confirm_N15 Lactim_Path->Confirm_N15 Result_Lactam Dominant Species: LACTAM (NH / C=O) Confirm_N15->Result_Lactam N shift ~160ppm Result_Lactim Dominant Species: LACTIM (N / OH) Confirm_N15->Result_Lactim N shift ~250ppm

Figure 1: Decision tree for assigning tautomeric state using NMR spectroscopy.

Medicinal Chemistry Implications[1][2][3][4]

In drug discovery, the tautomeric state determines the pharmacophore . A lactam presents an H-bond donor (NH) and acceptor (C=O), whereas the lactim presents an acceptor (N) and donor (OH).

Case Study: Kinase Inhibitors (FER & Tankyrase)

Research into FER tyrosine kinase and Tankyrase inhibitors has utilized the pyranopyridinone scaffold.[1]

  • Binding Mode: In the active site of kinases, the "hinge region" usually requires a specific donor-acceptor motif.

  • Mismatch Risk: If a docking simulation assumes the Lactim form (based on aromaticity calculations in vacuum) but the protein pocket environment mimics a polar solvent, the drug will likely bind as the Lactam.

  • Scaffold Hopping: The pyranopyridinone is often used as a bioisostere for the quinazolinone or isoquinolinone scaffolds.

Computational Prediction (DFT)

For lead optimization, Density Functional Theory (DFT) is required to predict the energy penalty of tautomerization (


).
  • Recommended Level of Theory: B3LYP/6-311++G(d,p).[2][3]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or protein-like dielectric (

    
    ).
    
Visualization: Pharmacophore Switching

Pharmacophore Lactam Lactam Form (Polar Environment) Target Protein Binding Pocket (Hinge Region) Lactam->Target NH (Donor) C=O (Acceptor) Lactim Lactim Form (Non-Polar/Gas) Lactim->Target N (Acceptor) OH (Donor) Note Critical SAR Discontinuity: Wrong tautomer = 0 Activity Lactim->Note

Figure 2: Impact of tautomeric switching on protein-ligand binding interactions.

References

  • Structural Basis of Pyranopyridinone Tautomerism

    • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.
    • Source: Organic & Biomolecular Chemistry (2023).[4]

  • Medicinal Chemistry Applic

    • Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2013).
  • Analytical Methods (NMR/IR)

    • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
    • Source: Journal of Physical Chemistry Letters (2012).[5]

  • Kinase Inhibitor Scaffold Hopping

    • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors.[6]

    • Source: ACS Medicinal Chemistry Letters (2014).

Sources

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship (SAR) of 2H-Pyrano[3,2-c]pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2H-pyrano[3,2-c]pyridin-2-one analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry, particularly in the pursuit of novel anticancer agents. We will dissect the nuanced interplay between chemical structure and biological activity, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of these promising scaffolds.

The 2H-Pyrano[3,2-c]pyridin-2-one Core: A Privileged Scaffold

The 2H-pyrano[3,2-c]pyridin-2-one core is a fused heterocyclic system comprising a pyran ring fused to a pyridin-2-one. This scaffold is considered "privileged" in drug discovery due to its synthetic accessibility and its ability to present functional groups in a well-defined three-dimensional space, enabling interactions with a variety of biological targets. The primary and most explored therapeutic application for this class of compounds is in oncology, where they have demonstrated potent antiproliferative and pro-apoptotic activities against a range of cancer cell lines.

Synthetic Strategies: The Power of Multi-Component Reactions

A cornerstone of research into 2H-pyrano[3,2-c]pyridin-2-one analogs is the prevalence of multi-component reactions (MCRs) in their synthesis. MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages in terms of operational simplicity, time and energy savings, and the rapid generation of diverse compound libraries for SAR studies.

A common and effective MCR for the synthesis of the 2H-pyrano[3,2-c]pyridin-2-one scaffold involves the condensation of a 4-hydroxy-2-pyridone derivative, an aromatic aldehyde, and a source of active methylene, such as malononitrile. This reaction typically proceeds in a protic solvent like ethanol, often with a catalytic amount of a base like triethylamine.

A generalized workflow for the multi-component synthesis of 2H-pyrano[3,2-c]pyridin-2-one analogs.

Deconstructing the SAR: Key Structural Determinants of Anticancer Activity

The anticancer activity of 2H-pyrano[3,2-c]pyridin-2-one analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, drawing on published data.

The Critical Role of the C4-Aryl Substituent

The substituent at the C4 position, typically an aromatic ring introduced from the aldehyde component in the MCR, is a major determinant of antiproliferative potency.

  • Halogenation: The presence of a bromine atom at the 3-position of the C4-phenyl ring has been consistently associated with high potency.[1] This is a critical insight for lead optimization.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as dimethylamino (-NMe2) or methoxy (-OMe) groups, on the C4-phenyl ring, often in combination with a 3-bromo substituent, can further enhance anticancer activity.[2][3] For instance, compounds with a 3-bromo-4-dimethylaminophenyl or a 3-bromo-4,5-dimethoxyphenyl substituent at C4 have demonstrated sub-micromolar IC50 values against HeLa cervical cancer cells.[2][3]

  • Other Substitutions: Analogs with chloro substituents at the 3-position of the C4-phenyl ring are generally less potent than their bromo-substituted counterparts.[1] Unsubstituted or variously substituted phenyl rings at this position often lead to a significant decrease or complete loss of activity.[1]

Modifications of the Pyridinone Ring

Substituents on the pyridinone nitrogen also play a role in modulating biological activity. While a methyl group is commonly employed, the exploration of larger, more complex moieties is an area of ongoing research. Preliminary findings suggest that bulky N-substituents may be tolerated and could be a vector for further optimization.[1]

The Pyran Ring and Bioisosteric Replacements

The integrity of the pyran ring is crucial for activity. Replacement of the pyran oxygen with a nitrogen atom, to form a dihydropyridine ring, has been shown to abolish the antiproliferative effects, highlighting the importance of the pyranone core for this specific biological activity.[1]

SAR_Summary cluster_scaffold 2H-Pyrano[3,2-c]pyridin-2-one Scaffold cluster_sar Structure-Activity Relationship Hotspots Scaffold C4_Aryl C4-Aryl Substituent (Key for Potency) C4_Aryl->Scaffold 3-Bromo is highly favorable Electron-donating groups enhance activity Pyridinone_N Pyridinone N-Substituent (Modulates Activity) Pyridinone_N->Scaffold Bulky groups may be tolerated Pyran_Ring Pyran Ring (Essential for Activity) Pyran_Ring->Scaffold Oxygen is critical

Key SAR hotspots on the 2H-pyrano[3,2-c]pyridin-2-one scaffold.

Mechanism of Action: Inducing Apoptosis and Targeting Kinases

The anticancer effects of 2H-pyrano[3,2-c]pyridin-2-one analogs are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][4] This has been demonstrated through assays that detect key hallmarks of apoptosis, such as the externalization of phosphatidylserine.[1]

Furthermore, some analogs have been investigated as inhibitors of specific protein kinases that are often dysregulated in cancer. These include:

  • Pim-1 Kinase: Certain pyranopyridone derivatives have shown selective inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[2]

  • EGFR and VEGFR-2: Other related pyranopyridine conjugates have been designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.[5][6]

The ability of some pyrano-fused quinoline analogs to intercalate with the DNA-topoisomerase complex has also been suggested through molecular docking studies, indicating another potential mechanism of action.[7][8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2H-pyrano[3,2-c]pyridin-2-one analogs against the HeLa human cervical cancer cell line.

Compound IDR (Substituent at C4-phenyl)Yield (%)IC50 (µM) against HeLa cells
4a 3-Br-4-NMe2C6H3830.33 ± 0.06
4b 3-Br-4,5-(MeO)2C6H2970.58 ± 0.07
4c 3-Br-4-OHC6H3951.3 ± 0.2
4d 3-Br-4-MeOC6H3972.5 ± 0.3
4e 3-BrC6H4985.0 ± 0.5
4f 3-Br-4-FC6H3956.5 ± 0.8
4g 3-Br-2,4-Cl2C6H2977.5 ± 1.3
4h 3-Br-4-NO2C6H39820 ± 2.9
4i 3-Cl-4-NMe2C6H39740 ± 5.1
4j 4-NMe2C6H481> 100
4k 4-OHC6H497> 100
4l 4-MeOC6H487> 100

Data adapted from published studies.[1][2][3]

Experimental Protocols

General Procedure for the Synthesis of 2H-Pyrano[3,2-c]pyridin-2-one Analogs
  • To a solution of the appropriate 4-hydroxy-2-pyridone (1.0 mmol) in absolute ethanol (10 mL), add the corresponding aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 2H-pyrano[3,2-c]pyridin-2-one analog.

MTT Assay for Antiproliferative Activity
  • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A step-by-step workflow for the MTT assay.
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
  • Treat cancer cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 36 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The 2H-pyrano[3,2-c]pyridin-2-one scaffold represents a fertile ground for the discovery of novel anticancer agents. The SAR studies to date have clearly established the critical importance of the C4-aryl substituent, particularly the beneficial effect of a 3-bromo group in combination with electron-donating functionalities. The primary mechanism of action appears to be the induction of apoptosis, with kinase inhibition emerging as a plausible molecular target for some analogs.

Future research in this area should focus on:

  • Systematic exploration of substituents at other positions of the pyranopyridinone core to build a more comprehensive SAR map.

  • Elucidation of specific molecular targets and signaling pathways to gain a deeper understanding of the mechanism of action.

  • Optimization of pharmacokinetic properties to improve the drug-like characteristics of potent lead compounds.

  • In vivo evaluation of the most promising candidates in animal models of cancer.

By leveraging the insights from SAR studies and employing rational drug design principles, the 2H-pyrano[3,2-c]pyridin-2-one scaffold holds significant promise for the development of the next generation of targeted cancer therapeutics.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry.

  • Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s).
  • Zhou, G., et al. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2890-2893.

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. (2009). ResearchGate.

  • Magedov, I. V., et al. (2007). Antiproliferative and apoptosis inducing properties of pyrano[3,2-c]pyridones accessible by a one-step multicomponent synthesis. Bioorganic & Medicinal Chemistry Letters, 17(14), 3872-3876.

  • Synthesis of New 2H-Pyrano[3,2-h]quinolines With Potential Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (2022). MDPI.

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). Future Medicinal Chemistry, 16(24), 2567-2582.

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed.

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (2015). DARU Journal of Pharmaceutical Sciences, 23, 33.

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate.

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). SCIRP.

Sources

Methodological & Application

Microwave-Assisted Synthesis of 2H-Pyrano[3,2-c]pyridin-2-ones: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrano[3,2-c]pyridine Scaffold and the Advent of Microwave Synthesis

The 2H-pyrano[3,2-c]pyridin-2-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous compounds with significant biological activities. These activities span a wide range, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The fusion of a pyran ring with a pyridine moiety creates a unique electronic and steric environment, making it a molecule of great interest for medicinal chemists and drug development professionals.[2]

Traditionally, the synthesis of such fused heterocyclic systems has often involved multi-step procedures, harsh reaction conditions, and long reaction times, leading to modest yields and the generation of significant chemical waste. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the landscape of synthetic chemistry, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[3][4][5][6][7]

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase throughout the sample.[4][7] This localized heating minimizes the formation of byproducts and can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[4][6][8] This application note provides a detailed protocol for the synthesis of 2H-pyrano[3,2-c]pyridin-2-ones utilizing microwave technology, grounded in the principles of green chemistry and aimed at providing researchers with a robust and reproducible methodology.

Mechanistic Insights: A Multi-Component Approach to Heterocyclic Complexity

The microwave-assisted synthesis of 2H-pyrano[3,2-c]pyridin-2-ones is often achieved through a one-pot, multi-component reaction (MCR). MCRs are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse compounds.[8]

A plausible mechanistic pathway for the formation of the 2H-pyrano[3,2-c]pyridin-2-one scaffold via a three-component reaction of an aromatic aldehyde, an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and a suitable 4-hydroxypyridin-2-one derivative under microwave irradiation is proposed as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This step generates a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The 4-hydroxypyridin-2-one, acting as a nucleophile, undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization, followed by the elimination of a molecule of water, leads to the formation of the fused pyran ring system.

The use of microwave irradiation significantly accelerates each of these steps, leading to a rapid and efficient synthesis of the desired product.[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2H-pyrano[3,2-c]pyridin-2-ones.

Microwave Synthesis Workflow Workflow for Microwave-Assisted Synthesis reagents Reactants & Catalyst (Aldehyde, Active Methylene Cmpd, 4-Hydroxypyridin-2-one) solvent Solvent Addition (e.g., Ethanol, DMF) reagents->solvent vial_prep Reaction Vial Preparation (Add reactants, solvent, stir bar) solvent->vial_prep mw_reaction Microwave Irradiation (Set Time, Temp, Power) vial_prep->mw_reaction cooling Cooling (To room temperature) mw_reaction->cooling workup Work-up (e.g., Filtration, Extraction) cooling->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product Pure 2H-Pyrano[3,2-c]pyridin-2-one characterization->product

Sources

Application of 2H-pyrano[3,2-c]pyridin-2-one as a fluorescent probe for bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Azacoumarin (2H-pyrano[3,2-c]pyridin-2-one) Scaffolds for High-Fidelity Bioimaging

Part 1: Executive Summary & Technical Rationale

The 2H-pyrano[3,2-c]pyridin-2-one scaffold (commonly referred to as 5-azacoumarin ) represents a critical evolution in fluorescent probe design, surpassing traditional coumarin analogues in bioimaging applications. While standard coumarins suffer from limited water solubility and short emission wavelengths (often in the UV/blue region), the introduction of a nitrogen atom into the aromatic ring at the 5-position induces a significant bathochromic shift (red-shift) and enhances intramolecular charge transfer (ICT).

Why this scaffold matters:

  • Tunable pKa (~4.0–5.5): The pyridine nitrogen possesses a pKa ideal for lysosomal targeting and pH sensing without the need for additional morpholine handles.

  • Enhanced Solubility: The heteroatom reduces lipophilicity compared to the carbocyclic coumarin, improving bioavailability and reducing aggregation-caused quenching (ACQ).

  • Versatile Derivatization: The C-3 and C-4 positions on the lactone ring and the C-7 position on the pyridine ring serve as orthogonal sites for attaching recognition moieties (e.g., boronate esters for ROS, hydrazides for aldehydes).

Part 2: Chemical Architecture & Mechanism

The fluorescence of 5-azacoumarin derivatives is governed by a Push-Pull mechanism. The pyridine ring acts as an electron-withdrawing core (acceptor), while substituents at the 7-position (e.g., diethylamine) act as electron donors.

Mechanism of Action: ICT Modulation
  • State A (Native): Strong ICT results in bright fluorescence.

  • State B (Protonated/Quaternized): Protonation of the pyridine nitrogen enhances the electron-withdrawing capacity, causing a further red-shift or fluorescence enhancement (Turn-On), depending on the specific substitution pattern.

  • State C (Caged): Attaching a masking group (e.g., boronate ester) disrupts the electronic conjugation. Cleavage by the target analyte restores the ICT system, triggering fluorescence.

ICT_Mechanism cluster_0 Logic Gate Precursor Non-Fluorescent Precursor (Caged) Intermediate Cleavage/Protonation Event Precursor->Intermediate Recognition Analyte Target Analyte (e.g., H2O2, H+) Analyte->Intermediate ActiveProbe Activated 5-Azacoumarin (Strong ICT) Intermediate->ActiveProbe Electronic Restoration Signal Fluorescence Emission (λem: 480-550 nm) ActiveProbe->Signal Excitation

Caption: Logical flow of reaction-based sensing using the 5-azacoumarin scaffold. The probe remains 'OFF' or blue-shifted until specific analyte interaction restores the full ICT system.

Part 3: Application Protocols

Application I: Lysosomal pH Tracking

Rationale: The pyridine nitrogen of the 2H-pyrano[3,2-c]pyridin-2-one scaffold can be protonated in acidic environments. Lysosomes (pH 4.5–5.0) provide the ideal environment to trigger this transition, allowing for "wash-free" imaging where the probe is only fluorescent inside the acidic organelle.

Materials:

  • Probe: 7-(Diethylamino)-2H-pyrano[3,2-c]pyridin-2-one (Synthesized via Pechmann condensation or similar).

  • Control: LysoTracker™ Red (for colocalization).

  • Buffer: PBS (pH 7.4) and Citrate buffers (pH 4.0–6.0 for calibration).

Protocol:

  • Cell Seeding: Seed HeLa or RAW 264.7 cells on 35mm glass-bottom confocal dishes. Incubate for 24h to reach 70% confluency.

  • Stock Preparation: Dissolve the probe in DMSO to make a 10 mM stock solution. Note: Avoid repeated freeze-thaw cycles.

  • Staining:

    • Dilute stock to 5 µM in pre-warmed DMEM (serum-free).

    • Remove culture media and wash cells 1x with PBS.

    • Add the staining solution and incubate for 30 minutes at 37°C.

  • Colocalization (Optional): Add LysoTracker™ Red (50 nM) during the last 10 minutes of incubation.

  • Imaging:

    • Wash cells 3x with PBS to remove background.

    • Image immediately in Live Cell Imaging Solution.

    • Excitation: 405 nm or 440 nm.

    • Emission: Collect 460–520 nm (Neutral) and 530–600 nm (Protonated) if ratiometric; otherwise, monitor intensity increase at ~500 nm.

Application II: Reactive Oxygen Species (H2O2) Detection

Rationale: Hydrogen peroxide is a key signaling molecule. By attaching a boronate ester to the scaffold, fluorescence is quenched. H2O2-mediated hydrolysis yields the fluorescent phenol derivative [1].

Protocol:

  • Probe Preparation: Use a boronate-caged 5-azacoumarin (e.g., PYCB analogue).

  • Stimulation:

    • Treat MCF-7 cells with exogenous H2O2 (0, 10, 50, 100 µM) for 30 minutes.

    • Alternatively: Stimulate endogenous ROS production using PMA (1 µg/mL) or LPS.

  • Dye Loading:

    • Wash cells with PBS.

    • Incubate with 10 µM Probe for 20 minutes at 37°C.

  • Acquisition:

    • Excitation: 460 nm.[1]

    • Emission: 500–550 nm.[2]

    • Data Analysis: Quantify Mean Fluorescence Intensity (MFI) using ImageJ.

Data Summary: Expected Photophysical Properties

PropertyStandard Coumarin (Coumarin 151)5-Azacoumarin (Derivative)Advantage
λ Ex (max) ~360 nm~440–480 nmLess phototoxicity; visible light excitation.
λ Em (max) ~450 nm~510–560 nmReduced autofluorescence interference.
Quantum Yield (Φ) 0.40–0.500.60–0.85Brighter signal at lower concentrations.
Stokes Shift ~90 nm>100 nmImproved signal-to-noise ratio.
Solubility LowModerate/HighReduced aggregation in aqueous media.

Part 4: Experimental Workflow Diagram

Workflow Seed 1. Seed Cells (HeLa/MCF-7, 24h) Treat 2. Analyte Treatment (ROS Inducer / pH Clamp) Seed->Treat Experimental Group Stain 3. Probe Incubation (5-10 µM, 20-30 min) Seed->Stain Control Group Treat->Stain Wash 4. Wash Step (3x PBS, 37°C) Stain->Wash Image 5. Confocal Microscopy (Ex: 440nm / Em: 520nm) Wash->Image Analyze 6. Ratiometric/Intensity Analysis (ImageJ) Image->Analyze

Caption: Generalized workflow for live-cell imaging using 5-azacoumarin probes. Step 2 is optional depending on whether endogenous or exogenous analytes are being detected.

Part 5: Troubleshooting & Optimization

1. Fluorescence Quenching (ACQ):

  • Symptom: Precipitates visible in the dish; low signal despite high concentration.

  • Cause: The probe is aggregating due to poor solubility at high concentrations.

  • Solution: Use Pluronic F-127 (0.02%) as a dispersing agent during the staining step. Keep final DMSO concentration < 0.5%.

2. Photobleaching:

  • Symptom: Signal fades rapidly during time-lapse imaging.

  • Cause: High laser power oxidizing the fluorophore.

  • Solution: 5-Azacoumarins are generally stable, but minimize laser power to <2%. Use pulsed excitation if available.

3. Specificity Check:

  • Validation: Always perform a "competition assay." Pre-incubate cells with a scavenger (e.g., NAC for ROS probes) before adding the inducer. If fluorescence persists, the signal is non-specific.

References

  • Das, S., Chaudhuri, A., Indurthi, H. K., Agrawal, A. K., & Sharma, D. K. (2024). Azacoumarin-based "turn-on" fluorescent probe for the detection and imaging of hydrogen peroxide in living cells. Organic & Biomolecular Chemistry, 22(36), 7332-7336.[1]

  • Stoyanov, E. V., & Ivanov, I. C. (1998).[3] Synthesis of Some Substituted 2H-Pyrano[3,2-c]pyridine-2,5(6H)-diones. Synthetic Communications, 28(10), 1755–1767.[3]

  • Goel, A., et al. (2014). Pyrano[3,2-c]julolidin-2-ones: a novel class of fluorescent probes for ratiometric detection and imaging of Hg2+ in live cancer cells. Journal of Materials Chemistry B.[4]

  • Magedov, I. V., et al. (2011). Bioactive 2-pyridone-containing heterocycle syntheses... anticancer evaluation of pyrano[3,2-c]pyridones. Tetrahedron Letters / RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Multi-Component Synthesis of Pyranopyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the multi-component synthesis of pyranopyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this versatile and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

The synthesis of pyranopyridinones, often through a domino Knoevenagel-Michael addition-cyclization sequence, is a cornerstone for building molecular complexity in medicinal chemistry.[1] However, as with any multi-component reaction (MCR), the orchestration of several reactive species in a single pot can lead to a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Troubleshooting Low Product Yield

Low yield is one of the most frequently encountered issues in multi-component reactions. The complexity of the reaction network means that minor variations in conditions can significantly impact the final outcome.

Question 1: My pyranopyridinone synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Answer: A low yield in your pyranopyridinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Reaction Conditions:

    • Temperature: The rates of the individual steps (Knoevenagel, Michael, cyclization) have different temperature dependencies. Running the reaction at a suboptimal temperature may favor the formation of intermediates or side products over your desired pyranopyridinone.[2] Consider performing a temperature screen to identify the optimal point for your specific substrates.

    • Reaction Time: MCRs can be sensitive to reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of undesired byproducts. Monitor your reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

    • Concentration: The concentration of your reactants can influence the reaction kinetics. Highly dilute conditions may slow down the reaction, while overly concentrated mixtures can lead to solubility issues and side reactions.

  • Assess Catalyst Performance:

    • Catalyst Choice: The choice of catalyst is critical. Both acidic and basic catalysts can be employed for pyranopyridinone synthesis. The optimal catalyst will depend on the specific substrates you are using. If you are using a reusable catalyst, ensure it has not lost its activity.

    • Catalyst Loading: Insufficient catalyst loading will result in a sluggish reaction and low conversion. Conversely, excessive catalyst can sometimes promote side reactions. Perform a catalyst loading study to find the optimal concentration for your system.

  • Order of Reagent Addition:

    • In some cases, the order in which you add the reactants can influence the outcome. A stepwise addition of reagents can sometimes prevent the formation of side products and improve the yield of the desired pyranopyridinone.[2]

Section 2: Addressing Side Product Formation

The concurrent nature of bond formation in MCRs can sometimes lead to the formation of a complex mixture of products. Identifying and mitigating these side reactions is key to a successful synthesis.

Question 2: I am observing a significant amount of a side product in my reaction mixture. How can I identify and suppress its formation?

Answer: Side product formation is a common challenge in MCRs due to competing reaction pathways. Here’s how you can approach this problem:

  • Identify the Side Product: The first step is to characterize the side product. Techniques like LC-MS, NMR, and IR spectroscopy can help you determine its structure. Common side products in pyranopyridinone synthesis include:

    • Knoevenagel Adduct: The intermediate formed from the condensation of the aldehyde and the active methylene compound may accumulate if the subsequent Michael addition is slow.

    • Michael Adduct: The product of the Michael addition may be isolated if the final cyclization step is hindered.

    • Dimerization or Polymerization Products: Under certain conditions, the starting materials or intermediates can self-react to form dimers or polymers.

  • Optimize Reaction Conditions to Favor the Desired Pathway:

    • Solvent Selection: The polarity and proticity of the solvent can have a profound impact on the reaction pathway. A systematic solvent screen is highly recommended. For instance, polar protic solvents like ethanol can facilitate proton transfer steps, which may be crucial for the cyclization stage. A solvent selection guide can be a valuable resource in choosing an appropriate solvent.[3][4][5][6][7]

    • Catalyst Tuning: The acidity or basicity of the catalyst can influence the chemoselectivity of the reaction. For example, a milder base might favor the desired reaction pathway over a competing side reaction.

Section 3: Catalyst-Related Issues

The catalyst is the heart of the multi-component synthesis of pyranopyridinones. Understanding and addressing catalyst-related problems is crucial for a robust and reproducible reaction.

Question 3: My reaction is stalling, and I suspect catalyst deactivation. What are the common causes, and how can I prevent this?

Answer: Catalyst deactivation can bring your reaction to a halt and is a significant concern, especially in industrial applications. The primary causes of deactivation in this context are:

  • Poisoning: Certain functional groups on your substrates or impurities in your reagents or solvent can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur- and phosphorus-containing compounds.[8][9]

    • Prevention: Ensure the purity of your starting materials and solvents. If you suspect a particular functional group is poisoning the catalyst, you may need to protect it before the reaction.

  • Coking/Fouling: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block the active sites.[8][9]

    • Prevention: Operate at the lowest effective temperature. If using a heterogeneous catalyst, periodic regeneration by calcination (burning off the coke in air) may be possible.

  • Thermal Degradation (Sintering): High temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones. This is a common issue with metal-based catalysts.[9][10]

    • Prevention: Adhere to the recommended operating temperature for your catalyst.

Troubleshooting Workflow for Catalyst Deactivation:

Start Reaction Stalls or is Sluggish Check_Purity Verify Purity of Reactants and Solvents Start->Check_Purity Impurity_Detected Purify Starting Materials Check_Purity->Impurity_Detected Impurity Found No_Impurity Purity is High Check_Purity->No_Impurity No Impurity Impurity_Detected->Start Screen_Catalyst Screen Different Catalysts (Acidic vs. Basic, Heterogeneous vs. Homogeneous) No_Impurity->Screen_Catalyst Optimize_Loading Optimize Catalyst Loading Screen_Catalyst->Optimize_Loading Successful_Reaction Successful Reaction Screen_Catalyst->Successful_Reaction Lower_Temp Lower Reaction Temperature Optimize_Loading->Lower_Temp Optimize_Loading->Successful_Reaction Consider_Protection Consider Protecting Groups on Substrates Lower_Temp->Consider_Protection Regenerate_Catalyst Regenerate Heterogeneous Catalyst (if applicable) Consider_Protection->Regenerate_Catalyst Regenerate_Catalyst->Successful_Reaction

Caption: Troubleshooting workflow for suspected catalyst deactivation.

Section 4: Purification and Isolation Challenges

Even with a successful reaction, isolating the pure pyranopyridinone can be a challenge.

Question 4: I am having difficulty purifying my pyranopyridinone product. What are some common issues and effective purification strategies?

Answer: Purification can indeed be a bottleneck. Here are some common challenges and solutions:

  • Poor Solubility: Pyranopyridinones can sometimes have limited solubility in common organic solvents, making purification by chromatography difficult.

    • Strategy: Consider crystallization as a primary purification method. A systematic screen of different solvent systems is often necessary to find suitable conditions for crystallization.

  • Co-eluting Impurities: The polarity of your product may be very similar to that of a starting material or a side product, leading to difficult separation by column chromatography.

    • Strategy:

      • Optimize your chromatography conditions: Experiment with different solvent gradients and stationary phases (e.g., alumina instead of silica gel).

      • Chemical Treatment: If the impurity has a reactive functional group that your product lacks (or vice versa), you may be able to selectively react the impurity to change its polarity, making separation easier.

      • Recrystallization: This can be a very effective method for removing closely related impurities.

Recommended Solvents for Chromatography and Crystallization:

Solvent ClassRecommended for ChromatographyRecommended for CrystallizationNotes
Non-Polar Hexanes, HeptaneHeptane, CyclohexaneGood for initial elution of non-polar impurities.
Intermediate Polarity Ethyl Acetate, DichloromethaneEthyl Acetate, IsopropanolOften used as the primary eluent in chromatography.
Polar Aprotic Acetone, AcetonitrileAcetonitrileGood for dissolving more polar compounds.
Polar Protic Ethanol, MethanolEthanol, MethanolCan be good solvents for crystallization, but may also lead to product degradation if the product is sensitive to protic solvents.

Section 5: Experimental Protocols

To provide a practical starting point, here is a general experimental protocol for the multi-component synthesis of a pyranopyridinone derivative.

General Protocol for the Synthesis of a Substituted Pyranopyridinone:

  • To a stirred solution of the aldehyde (1.0 mmol) and the active methylene nitrile (e.g., malononitrile) (1.0 mmol) in ethanol (10 mL), add the pyridinone derivative (1.0 mmol).

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure pyranopyridinone.

Reaction Mechanism Overview:

Reactants Aldehyde + Active Methylene Compound + Pyridinone Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Knoevenagel_Intermediate Knoevenagel Adduct Knoevenagel->Knoevenagel_Intermediate Michael Michael Addition Knoevenagel_Intermediate->Michael Michael_Intermediate Michael Adduct Michael->Michael_Intermediate Cyclization Intramolecular Cyclization Michael_Intermediate->Cyclization Product Pyranopyridinone Cyclization->Product

Sources

Technical Support Center: Optimization of Reaction Conditions for 2H-Pyrano[3,2-c]pyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2H-pyrano[3,2-c]pyridin-2-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of 2H-pyrano[3,2-c]pyridin-2-ones, particularly through the widely employed multi-component reaction strategy.

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a 2H-pyrano[3,2-c]pyridin-2-one derivative using a 4-hydroxypyridin-2-one, an aromatic aldehyde, and malononitrile, but I am observing very low to no formation of the desired product. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield in this multi-component reaction can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Let's break down the potential causes and their solutions.

Potential Causes & Suggested Solutions:

Potential CauseSuggested SolutionScientific Rationale
Poor Quality of Starting Materials - Ensure the purity of your 4-hydroxypyridin-2-one, aldehyde, and malononitrile using techniques like NMR or melting point analysis.- Use freshly distilled aldehyde if it has been stored for a long time, as aldehydes can oxidize to carboxylic acids.The presence of impurities can inhibit the catalyst or lead to the formation of side products, thus reducing the yield of the desired product.
Ineffective Catalyst - If using a base catalyst like triethylamine or piperidine, ensure it is fresh and not hydrated.- Consider screening other catalysts. For instance, L-proline has been shown to be an effective catalyst for this transformation.[1]The catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition and cyclization steps. An inactive or inappropriate catalyst will stall the reaction.
Suboptimal Reaction Temperature - The reaction may require heating. Many reported procedures utilize temperatures ranging from 60°C to reflux.[1][2]- Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).The activation energy for one or more steps in the multi-component reaction may not be met at lower temperatures. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Inappropriate Solvent - The choice of solvent is critical for reactant solubility and reaction rate. Ethanol and DMF are commonly used solvents for this synthesis.[1][2]- If reactants are not fully dissolved, consider a more polar solvent or a solvent mixture.All reactants need to be in the same phase to react efficiently. Poor solubility will lead to a heterogeneous reaction mixture and significantly lower the reaction rate.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired 2H-pyrano[3,2-c]pyridin-2-one, but I am also observing a significant amount of side products, making purification difficult. What are these side products likely to be and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in multi-component reactions. Understanding the potential side reactions is key to optimizing your conditions for higher selectivity.

Potential Side Products & Minimization Strategies:

  • Knoevenagel Condensation Product: The initial product of the reaction between the aldehyde and malononitrile (a benzylidenemalononitrile derivative) can sometimes be isolated as a major side product if the subsequent Michael addition and cyclization are slow.

    • Solution: Ensure your 4-hydroxypyridin-2-one is sufficiently reactive and that the catalyst is active enough to promote the subsequent steps. Increasing the reaction temperature can also facilitate the completion of the reaction sequence.

  • Self-Condensation of Starting Materials: Aldehydes, especially those with α-hydrogens, can undergo self-condensation under basic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration, thus disfavoring self-condensation.

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways may become competitive.

    • Solution: Carefully control the reaction temperature and catalyst loading. A systematic optimization of these parameters is often necessary to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the multi-component synthesis of 2H-pyrano[3,2-c]pyridin-2-ones?

A1: The reaction typically proceeds through a domino sequence of reactions. A plausible mechanism, particularly for the base-catalyzed variant, is as follows:

  • Knoevenagel Condensation: The base catalyst (e.g., triethylamine) deprotonates the active methylene group of malononitrile, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.

  • Michael Addition: The 4-hydroxypyridin-2-one, in the presence of a base, forms an enolate which then acts as a Michael donor and adds to the electron-deficient double bond of the benzylidenemalononitrile intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2H-pyrano[3,2-c]pyridin-2-one scaffold.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst can significantly impact the reaction yield and time. Here's a comparison of commonly used catalysts:

CatalystCommon LoadingTypical SolventKey Advantages
Triethylamine 45 mol%EthanolReadily available, effective for many substrates.[2]
Piperidine Catalytic amountEthanolA slightly stronger base than triethylamine, can be more effective for less reactive substrates.
L-proline Catalytic amountDMFAn organocatalyst, considered a greener alternative.[1]

It is often beneficial to perform small-scale screening of different catalysts to identify the most effective one for your specific substrates.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent plays a crucial role in:

  • Solubilizing the reactants: Ensuring a homogeneous reaction mixture.

  • Influencing the reaction rate: The polarity of the solvent can affect the stability of charged intermediates and transition states.

  • Determining the reaction temperature: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure.

Ethanol is often a good starting point as it is a relatively green and effective solvent for this reaction.[2] Dimethylformamide (DMF) can be a good alternative for less soluble starting materials.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[1] You should spot the starting materials, the co-spot of the starting materials, and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new, more polar product spot will indicate the progress of the reaction. It is advisable to use a suitable solvent system for TLC that gives good separation of the starting materials and the product. A common eluent system is a mixture of methanol and chloroform.[1]

Experimental Workflow & Visualization

General Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of 2H-pyrano[3,2-c]pyridin-2-ones.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants: - 4-hydroxypyridin-2-one (1.0 mmol) - Aldehyde (1.0 mmol) - Malononitrile (1.0 mmol) prep_solvent 2. Add Solvent (e.g., Ethanol or DMF) prep_reactants->prep_solvent prep_catalyst 3. Add Catalyst (e.g., Triethylamine or L-proline) prep_solvent->prep_catalyst reaction_step 4. Stir and Heat (e.g., 80°C or reflux) prep_catalyst->reaction_step monitoring 5. Monitor by TLC reaction_step->monitoring workup_cool 6. Cool to Room Temperature monitoring->workup_cool Reaction Complete workup_filter 7. Filter the Precipitate workup_cool->workup_filter workup_wash 8. Wash with Cold Solvent workup_filter->workup_wash purification 9. Recrystallization (if needed) workup_wash->purification

Caption: A generalized experimental workflow for the multi-component synthesis of 2H-pyrano[3,2-c]pyridin-2-ones.

Plausible Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the base-catalyzed synthesis.

reaction_mechanism cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Tautomerization Aldehyde R-CHO Intermediate1 [R-CH=C(CN)₂] Aldehyde->Intermediate1 + Malononitrile (Base) Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Pyridone 4-Hydroxypyridin-2-one Intermediate2 Adduct Pyridone->Intermediate2 + Intermediate 1 FinalProduct 2H-Pyrano[3,2-c]pyridin-2-one Intermediate2->FinalProduct Intramolecular Cyclization

Caption: Plausible reaction mechanism for the base-catalyzed synthesis of 2H-pyrano[3,2-c]pyridin-2-ones.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • Design, Synthesis, Nematicidal Evaluation, and Molecular Docking Study of Pyrano[3,2-c]pyridones against Meloidogyne incognita. (2024). Journal of Agricultural and Food Chemistry. Retrieved February 7, 2024, from [Link]

Sources

Technical Support Center: Synthesis of 2H-Pyrano[3,2-c]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2H-pyrano[3,2-c]pyridin-2-one core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The most common and efficient route to this heterocyclic system is a three-component reaction (MCR) involving a 4-hydroxy-2-pyridinone, an aldehyde, and an active methylene compound.[2] While elegant in its convergence, this reaction is not without its challenges. Byproduct formation is a frequent issue that can complicate purification, reduce yields, and hinder downstream applications.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common pitfalls encountered during the synthesis of 2H-pyrano[3,2-c]pyridin-2-ones. We will delve into the causality behind byproduct formation and provide field-proven, actionable solutions.

Section 1: Understanding the Core Synthesis Pathway

The synthesis typically proceeds through a cascade of well-established reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and dehydration/tautomerization.[3][4] Understanding this sequence is paramount to diagnosing issues in your experiment.

reaction_mechanism cluster_knoevenagel Step 1: Knoevenagel Condensation cluster_michael Step 2: Michael Addition cluster_cyclization Step 3: Intramolecular Cyclization A Aldehyde (R-CHO) Catalyst1 Weak Base (e.g., Piperidine) A->Catalyst1 B Active Methylene (NC-CH2-Z) B->Catalyst1 K_Adduct Knoevenagel Adduct (R-CH=C(CN)Z) Catalyst1->K_Adduct - H2O M_Intermediate Michael Adduct (Intermediate) K_Adduct->M_Intermediate C 4-Hydroxy- 2-pyridinone C->M_Intermediate Final_Product 2H-pyrano[3,2-c]pyridin-2-one M_Intermediate->Final_Product - HZ

Caption: General reaction mechanism for the three-component synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction produced a major byproduct with a mass corresponding to [2 x Pyridinone + 1 x Aldehyde - H₂O]. What is this compound and how can I avoid it?

A: This is a classic and very common byproduct: a 3,3'-(arylmethylene)bis(4-hydroxy-2-pyridinone).[5] It arises when the aldehyde undergoes condensation with two molecules of the 4-hydroxy-2-pyridinone, outcompeting the intended Knoevenagel condensation with the active methylene compound.

Causality: This side reaction is favored when the C-3 position of the pyridinone is sufficiently nucleophilic and the Knoevenagel condensation is slow. High concentrations of the pyridinone and aldehyde at the start of the reaction can promote this pathway.

byproduct_mechanism cluster_info Troubleshooting Flow Aldehyde Aldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Pyridinone1 4-Hydroxy-2-pyridinone Pyridinone1->Intermediate Pyridinone2 4-Hydroxy-2-pyridinone Byproduct Bis-Pyridinone Byproduct Pyridinone2->Byproduct Intermediate->Byproduct - H2O info1 Problem: Bis-pyridinone byproduct formation. info2 Root Cause: Aldehyde reacts with two pyridinone molecules. info3 Solution: Promote Knoevenagel condensation first.

Caption: Formation pathway of the bis-pyridinone byproduct.

Troubleshooting Strategies:

  • Change Order of Addition: Do not add all three components at once. First, stir the aldehyde and the active methylene compound with the catalyst in the solvent for a short period (e.g., 15-30 minutes) to pre-form the Knoevenagel adduct. Then, add the 4-hydroxy-2-pyridinone to initiate the Michael addition and cyclization.

  • Adjust Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the active methylene compound to ensure the aldehyde is consumed in the Knoevenagel condensation.

  • Catalyst Choice: While a weak base is necessary, a catalyst that is too strong can deprotonate the pyridinone excessively, increasing its nucleophilicity and promoting the side reaction.[4] Stick with milder bases like piperidine or triethylamine.[2]

Q2: The reaction stalls after the Knoevenagel condensation. I am isolating the α,β-unsaturated product (from aldehyde + active methylene) instead of the final heterocycle. What is causing this?

A: This indicates that the Michael addition of the 4-hydroxy-2-pyridinone onto the Knoevenagel adduct is the rate-limiting step and is failing to proceed efficiently.

Causality: The nucleophilicity of the 4-hydroxy-2-pyridinone or the electrophilicity of the Knoevenagel adduct may be insufficient under the current reaction conditions. Steric hindrance from bulky substituents on either reactant can also impede the reaction.

Troubleshooting Strategies:

ParameterPotential IssueRecommended ActionRationale
Temperature Too lowIncrease the reaction temperature, potentially to reflux.[2]Provides activation energy for the Michael addition and subsequent cyclization.
Reaction Time InsufficientExtend the reaction time and monitor by TLC.Slow reactions may simply require more time to reach completion.
Catalyst Insufficiently basic or low concentrationScreen other weak bases (e.g., DBU in catalytic amounts) or slightly increase the catalyst loading.A slightly stronger base can better facilitate the deprotonation of the pyridinone's 4-hydroxy group, increasing its nucleophilicity for the Michael attack.
Solvent Inappropriate polaritySwitch to a more polar, aprotic solvent like DMF or DMSO.These solvents can better solvate ionic intermediates and may accelerate the Michael addition.

Q3: My yield is consistently low, and the reaction mixture is complex, showing multiple spots on TLC. How can I improve the overall efficiency and selectivity?

A: Low yields and complex mixtures often point to suboptimal reaction conditions or reactant degradation. A systematic optimization is required.

Causality: The balance between the rates of the Knoevenagel condensation and the subsequent Michael addition/cyclization is delicate. Unfavorable conditions can lead to various side reactions, including decomposition of starting materials or intermediates.

Troubleshooting Strategies:

  • Systematic Catalyst Screening: The choice of base is critical. While triethylamine is common, piperidine is often used for Knoevenagel condensations and may offer different selectivity.[2][4]

  • Solvent Effects: The reaction is often performed in refluxing ethanol.[2] However, changing the solvent can dramatically alter the outcome. Consider screening methanol, isopropanol, or acetonitrile.

  • Temperature Control: While reflux is common, some sensitive substrates may benefit from lower temperatures over a longer period to minimize degradation byproducts.

  • Purification of Starting Materials: Ensure the aldehyde is free of the corresponding carboxylic acid (from air oxidation) and that the 4-hydroxy-2-pyridinone is pure. Impurities can inhibit the catalyst or introduce side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose catalyst for this synthesis? For the three-component synthesis of 2H-pyrano[3,2-c]pyridin-2-ones, triethylamine (Et₃N) and piperidine are the most frequently cited and reliable weak base catalysts.[2][4] Triethylamine is often used in refluxing ethanol and provides good to excellent yields for a range of substrates.[2] Piperidine is a classic catalyst for Knoevenagel condensations and is also highly effective.[4]

Q2: How does the choice of the active methylene compound affect the reaction? The electron-withdrawing groups (Z) on the active methylene compound (Z-CH₂-Z') determine its reactivity and the functionality of the final product.

Active MethyleneReactivityImpact on ByproductsFinal Product Feature
Malononitrile Highly reactive due to two -CN groups.Knoevenagel is typically fast, which can help suppress the bis-pyridinone byproduct.3-cyano substituent
Ethyl Cyanoacetate Moderately reactive.Balanced reactivity. A good starting point for optimization.3-cyano substituent
Diethyl Malonate Less reactive.May require stronger conditions (higher temp/longer time), potentially increasing degradation byproducts.3-ethoxycarbonyl substituent

Q3: What are the best practices for purifying the crude product? The target 2H-pyrano[3,2-c]pyridin-2-one is often a stable, crystalline solid that precipitates from the reaction mixture upon cooling.[2]

  • Filtration and Washing: The primary purification step is often filtering the cooled reaction mixture and washing the collected solid with cold solvent (e.g., ethanol) to remove soluble impurities.[2]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/ethanol mixtures is highly effective.

  • Column Chromatography: For non-crystalline products or to separate stubborn byproducts like the bis-pyridinone, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system.[6]

Section 4: Standard Operating Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 4-(3-Bromophenyl)-6-methyl-2-oxo-1,2-dihydropyrano[3,2-c]pyridine-3-carbonitrile

This protocol is adapted from a representative literature procedure.[2]

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol, 1 eq), 3-bromobenzaldehyde (0.8 mmol, 1 eq), malononitrile (0.8 mmol, 1 eq), and ethanol (3 mL).

  • Add triethylamine (0.36 mmol, 0.45 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 50-60 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid cake thoroughly with cold ethanol (2 x 5 mL).

  • Dry the purified product under vacuum to yield the final compound. In the cited literature, this specific product was obtained in 97% yield.[2]

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol or a DMF/ethanol mixture) to just dissolve the solid.

  • If the solution has colored impurities, it may be hot-filtered through a short plug of celite or activated carbon.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

References

Sources

Scale-up considerations for the synthesis of pyranopyridinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Scale-Up & Troubleshooting Guide

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Development

Introduction: The Scale-Up Transition

Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because a pyranopyridinone synthesis that worked flawlessly on a 100 mg scale in a scintillation vial is behaving unpredictably at the 50 g or 1 kg scale.

Pyranopyridinones are typically synthesized via One-Pot Multi-Component Reactions (MCRs) involving an aldehyde, a nitrile (e.g., malononitrile or ethyl cyanoacetate), and a CH-acidic carbonyl compound. While MCRs are atom-economic and "green," they present unique thermodynamic and kinetic challenges during scale-up.[1]

This guide moves beyond the "mix and stir" instructions found in academic literature, focusing instead on heat transfer, mass transfer, and solids handling —the three pillars of successful process chemistry.

Module 1: Reaction Engineering & Thermal Safety

The Issue: "My reaction temperature spiked uncontrollably."

Diagnosis: MCRs for pyranopyridinones involve a cascade of exothermic steps: Knoevenagel Condensation


Michael Addition 

Cyclization . In small vials, ambient air cooling is sufficient. In a jacketed reactor, the surface-area-to-volume ratio decreases drastically, leading to heat accumulation.

Technical Insight: The Knoevenagel condensation is rapid and highly exothermic. If you add all reagents at once (batch mode), you risk a thermal runaway.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action (Scale-Up)
Rapid Exotherm (>10°C spike) All-in-one addition (Shot addition).Switch to Semi-Batch: Charge the CH-acidic component and catalyst first. Dose the aldehyde/nitrile mixture slowly over 1–2 hours to match heat generation with cooling capacity.
Low Conversion Temperature too low; intermediate precipitation.Stepwise Heating: Hold at 40°C for the Knoevenagel step, then ramp to reflux for cyclization. Ensure the Knoevenagel adduct remains in solution.
Impurity Profile Change Localized hot spots due to poor mixing.Agitation: Switch from magnetic stirring (ineffective >1L) to an overhead impeller (pitch-blade turbine) to ensure radial flow.
Visualizing the Hazard: The Reaction Cascade

The following diagram illustrates the critical control points where the reaction can fail during scale-up.

ReactionCascade Reagents Reagents (Aldehyde + Nitrile) Intermediate1 Knoevenagel Adduct (Exothermic Step) Reagents->Intermediate1 Fast Kinetics High Heat Intermediate2 Michael Adduct (Viscosity Increase) Intermediate1->Intermediate2 + CH-Acidic Cmpd Runaway FAILURE: Thermal Runaway Intermediate1->Runaway Poor Heat Removal Product Pyranopyridinone (Precipitation) Intermediate2->Product Cyclization (Slow Step) Stalling FAILURE: Mass Transfer Limit Intermediate2->Stalling Poor Mixing

Figure 1: Reaction cascade showing critical failure points. The Knoevenagel step poses a thermal risk, while the Michael addition poses a mixing risk due to viscosity changes.

Module 2: Solvent Selection & The "Sticky Solid" Phase

The Issue: "My product oiled out or formed a sticky gum instead of a powder."

Diagnosis: Academic papers often use Ethanol/Water or Methanol for green synthesis. While excellent for yield, these solvents can create a "gummy" phase transition at scale. Pyranopyridinones are often hydrophobic, while the intermediates are polar. As the reaction proceeds, the solubility profile inverts.

Technical Insight: "Oiling out" occurs when the reaction temperature is above the melting point of the solvated product (Liquid-Liquid Phase Separation, LLPS). Upon cooling, this oil solidifies into a hard, amorphous mass that traps impurities.

Troubleshooting Protocol:

  • Determine the Metastable Zone Width (MSZW):

    • Do not cool rapidly. Rapid cooling pushes the system deep into the labile zone, causing oiling.

  • Seeding Protocol:

    • Step 1: Cool the reaction mixture to 5°C above the cloud point.

    • Step 2: Add 0.5 wt% of pure seed crystals.

    • Step 3: Hold for 30–60 minutes to allow crystal growth surface to establish.

    • Step 4: Cool slowly (0.2°C/min) to the final isolation temperature.

  • Solvent Switch:

    • If Ethanol/Water consistently oils out, switch to Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane . These solvents often provide a wider MSZW and better crystalline form control.

Module 3: Catalyst Management (Heterogeneous vs. Homogeneous)

The Issue: "Filtration is taking forever, or catalyst leaching is high."

Diagnosis: Many "green" syntheses use nanocatalysts (e.g., ZnO nanoparticles, magnetic ferrites).

  • Lab Scale: Centrifugation works fine.

  • Process Scale: Nanoparticles clog filter cloth (blinding), resulting in day-long filtration times.

Strategic Decision:

Catalyst TypeScale-Up RiskMitigation Strategy
Nanocatalysts Filter blinding; difficult recycle.Avoid if possible. If required, use a pre-coat filter aid (Celite or Diatomaceous Earth) before starting filtration.
Ionic Liquids High cost; difficult to remove traces.Replace with a soluble organic base (e.g., DABCO, DMAP) that can be washed out with a mild acidic workup.
Soluble Bases Product contamination.Use Piperidine or Triethylamine . These are volatile or water-soluble, making removal during the wash step trivial.

Module 4: Standard Operating Procedure (SOP) for 100g Scale

Objective: Synthesis of a generic Pyranopyridinone via 3-Component Reaction. Safety: Reaction is exothermic.[2][3] Ensure cooling jacket is active.

Step-by-Step Workflow:

  • Reactor Setup: Use a 1L Jacketed Glass Reactor with overhead stirring (250 RPM) and a reflux condenser.

  • Charge 1 (The Heel): Add the CH-acidic carbonyl compound (1.0 equiv) and Solvent (e.g., Ethanol, 5 Vol). Start stirring.

  • Catalyst Addition: Add the catalyst (e.g., Piperidine, 10 mol%) to the heel.

  • Controlled Addition (The Critical Step):

    • Pre-mix the Aldehyde (1.0 equiv) and Nitrile (1.0 equiv) in a separate dosing funnel.

    • Dose: Add the mixture dropwise over 60 minutes . Monitor internal temperature (

      
      ).[4]
      
    • Limit: Do not allow

      
       to exceed 40°C during addition.
      
  • Reaction Phase:

    • Once addition is complete, ramp

      
       to reflux (approx. 78°C for EtOH).
      
    • Hold for 3–5 hours. Monitor by HPLC (disappearance of aldehyde).

  • Crystallization (Work-up):

    • Cool to 60°C.

    • Seed: Add 0.5g of pure product.

    • Cool to 20°C over 2 hours.

    • Antisolvent (Optional): If yield is low, slowly add Water (2 Vol) over 1 hour.

  • Isolation: Filter via Buchner funnel. Wash with cold Ethanol/Water (1:1). Dry in a vacuum oven at 50°C.

Scale-Up Decision Logic

Use this workflow to validate your process before moving to the pilot plant.

ScaleUpLogic Start Lab Scale (100mg) Successful Calorimetry Step 1: Calorimetry (DSC/RC1) Measure Heat Release Start->Calorimetry ExothermCheck Is Delta H > 100 J/g? Calorimetry->ExothermCheck DosingStrategy Develop Dosing Protocol (Semi-Batch) ExothermCheck->DosingStrategy Yes (High Risk) BatchStrategy Batch Mode Acceptable (With Safety Margin) ExothermCheck->BatchStrategy No (Low Risk) SolventCheck Step 2: Solvent Stress Test Check for Oiling Out DosingStrategy->SolventCheck BatchStrategy->SolventCheck CrystOpt Optimize Crystallization (Seeding/Cooling Ramp) SolventCheck->CrystOpt Pilot Ready for Pilot Scale (1kg) CrystOpt->Pilot

Figure 2: Decision tree for moving from lab scale to pilot scale, prioritizing thermal safety and solid-state control.

References

  • Process Safety & Calorimetry

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
    • H.E.L Group.[2][3] (n.d.). Process Safety and Scale-up. Retrieved from 3

  • MCR Scale-Up Considerations

    • Brauch, S., et al. (2013). "Can we use multicomponent reactions on an industrial scale?" ResearchGate.[5] Retrieved from 1

  • Crystallization & Solvent Selection

    • University of Fribourg. (n.d.). Guide for Crystallization. Retrieved from 6

    • Alhalaweh, A., et al. (2024). "Influence of Solvent Selection on the Crystallizability... of Ritonavir". Molecular Pharmaceutics. Retrieved from 7

  • Green Synthesis Mechanisms

    • Kazemi, M., et al. (2017).[8] "Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry". Journal of Materials and Environmental Science. Retrieved from 8

Sources

Technical Support Center: Solubilization Strategies for 2H-pyrano[3,2-c]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SOL-001 Subject: Overcoming "Brick Dust" Properties in Fused Heterocycles

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely encountering precipitation in biological media or poor oral bioavailability with your 2H-pyrano[3,2-c]pyridin-2-one derivatives.[1]

The Root Cause: This scaffold features a fused tricyclic system (pyridine fused to a pyran-2-one). The planarity of this system encourages strong


-

stacking interactions, resulting in high crystal lattice energy. While the pyridine nitrogen offers a handle for ionization, the overall lipophilicity often lands these compounds in BCS Class II (Low Solubility, High Permeability) or Class IV .[1]

This guide provides three validated workflows to disrupt this lattice energy: Chemical Derivatization , Amorphous Solid Dispersion (ASD) , and Inclusion Complexation .[1]

Module 1: Diagnostic & Strategy Selection

Before altering your synthesis, determine the appropriate intervention based on your development stage.[1]

Visual 1: Solubilization Decision Matrix

Caption: Logic flow for selecting the optimal solubilization strategy based on compound stage and quantity.

SolubilityStrategy Start START: Define Stage HitToLead Hit-to-Lead (<100 mg available) Start->HitToLead LeadOpt Lead Optimization (>1 g available) Start->LeadOpt Precipitation Assay Precipitation? HitToLead->Precipitation CheckpKa Check pKa of Pyridine Nitrogen LeadOpt->CheckpKa SaltScreen Salt Screening (Mesylate/HCl) CheckpKa->SaltScreen pKa > 3.0 ASD Amorphous Solid Dispersion (HPMC-AS) CheckpKa->ASD pKa < 3.0 or Unstable Salt SaltScreen->ASD High Hygroscopicity Cosolvent DMSO/PEG400 Spike Precipitation->Cosolvent Acute Fix Cyclodextrin HP-β-CD Complexation Precipitation->Cyclodextrin Stable Fix

Module 2: Chemical Modification (Salt Formation)

Target: The pyridine nitrogen atom.[2][3][4] Mechanism: Protonation disrupts the planar stacking and introduces ionic character, increasing hydration energy.

Technical Assessment

The pyridine ring in the 2H-pyrano[3,2-c]pyridin-2-one system is weakly basic (approximate


 3.0–5.0).
  • Risk: The lactone (pyran-2-one) ring is susceptible to hydrolysis in strong alkaline conditions. Avoid basic counter-ions.

  • Recommendation: Target strong acidic counter-ions (Sulfonic acids) to ensure complete proton transfer.[1]

Protocol: Mesylate Salt Formation

Reagents: Methanesulfonic acid (MSA), Anhydrous Ethanol/Isopropanol.[1]

  • Dissolution: Dissolve 100 mg of the free base in a minimum volume of hot ethanol (

    
    C).
    
  • Acid Addition: Add 1.05 equivalents of MSA dropwise.

    • Note: Do not use a large excess of acid; it may induce lactone ring opening or degradation.

  • Crystallization: Allow the solution to cool slowly to RT, then to

    
    C.
    
  • Isolation: Filter the precipitate. If no precipitate forms, add diethyl ether as an anti-solvent until turbidity persists, then refrigerate.[1]

  • Validation: Verify salt formation via

    
    H-NMR (look for downfield shift of pyridine protons) and DSC (distinct melting point shift).
    

Module 3: Formulation Engineering (The "Physics" Fix)

If salts are hygroscopic or unstable, you must engineer the physical state.

Strategy A: Amorphous Solid Dispersion (ASD)

Mechanism: Trapping the drug in a high-energy amorphous state within a polymer matrix to prevent recrystallization. Polymer Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) is the gold standard for this scaffold due to its amphiphilic nature and pH-dependent solubility (protecting the drug in the stomach, releasing in the intestine).

Protocol: Solvent Evaporation (Lab Scale)
ParameterSpecification
Polymer HPMC-AS (L-grade for pH > 5.5 release)
Drug:Polymer Ratio 1:3 (w/w)
Solvent System Dichloromethane:Methanol (1:1 v/v)
Solid Loading 5-10% (w/v)
  • Dissolve: Completely dissolve drug and HPMC-AS in the solvent system. Sonicate if necessary.

  • Evaporate: Use a rotary evaporator at

    
    C under reduced pressure. Rapid evaporation is crucial to freeze the amorphous state.
    
  • Dry: Vacuum dry the resulting film/foam for 24 hours at

    
    C to remove residual solvent.
    
  • Pulverize: Gently mill the dried foam into a powder.

  • QC: Confirm amorphicity via XRPD (absence of sharp peaks).

Strategy B: Cyclodextrin Complexation

Mechanism: Encapsulation of the hydrophobic pyranopyridine core into the lipophilic cavity of HP-


-CD.
Protocol: TBA/Water Lyophilization

Why this method? Tertiary Butyl Alcohol (TBA) is a unique co-solvent that freezes as a eutectic with water, ensuring a porous cake and preventing phase separation during freeze-drying [1, 2].[1]

  • Preparation:

    • Solution A: Dissolve drug in TBA (Tertiary Butyl Alcohol).[5][6][7]

    • Solution B: Dissolve HP-

      
      -CD in Water.
      
  • Mixing: Mix A and B to achieve a 40:60 (v/v) TBA:Water ratio. Ensure the molar ratio of Drug:CD is 1:2.

  • Freezing: Flash freeze in liquid nitrogen or a

    
    C freezer.
    
  • Lyophilization: Freeze-dry for 24–48 hours.

  • Reconstitution: The resulting fluffy powder should dissolve instantly in water/saline.

Module 4: Assay Troubleshooting (FAQs)

Visual 2: Assay Precipitation Troubleshooting

Caption: Workflow for rescuing biological assays when compound precipitates in media.

AssayTroubleshoot Issue Precipitation in Cell Media CheckDMSO Check DMSO Concentration Issue->CheckDMSO SerialDil Dilution Method Error CheckDMSO->SerialDil DMSO < 1% Fix1 Use Intermediate Dilution Step SerialDil->Fix1 Direct spike causes crash Fix2 Switch to Albumin-bound SerialDil->Fix2 Protein binding needed

Frequently Asked Questions

Q1: My compound precipitates immediately when I spike the DMSO stock into the cell culture media. A: This is the "Kinetic Solubility Cliff." You are shocking a hydrophobic molecule from 100% DMSO to 99.9% water.

  • Fix: Perform an intermediate dilution. Dilute your DMSO stock into serum-free media or PBS first, vortex rapidly, and then add this mixture to the cells.[1] Alternatively, pre-complex with BSA (Bovine Serum Albumin) before addition.[1]

Q2: Can I use NaOH to form a sodium salt? A: WARNING: NO. The 2H-pyran-2-one (


-pyrone) ring is a cyclic ester (lactone). Strong bases like NaOH will attack the carbonyl, opening the ring and destroying your pharmacophore. Stick to acid addition salts (Mesylate, Tosylate, HCl) targeting the pyridine nitrogen.[1]

Q3: Why is my kinetic solubility (2 hours) higher than my thermodynamic solubility (24 hours)? A: This is typical for these derivatives.[1] The compound may form a metastable supersaturated solution initially but will eventually crystallize out to its stable lattice form. For accurate biological data, ensure your assay duration does not exceed the stability window of this supersaturated state, or switch to an ASD formulation.[1]

References

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed. [Link]

  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. [Link]

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations. ResearchGate. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions. Journal of Physical Chemistry A. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

Sources

Side reactions in the functionalization of the pyranopyridinone core

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with the pyranopyridinone scaffold (specifically the pyrano[2,3-c]pyridin-7(1H)-one and related isomers). This core is a privileged structure in medicinal chemistry, often mimicking nucleobases or acting as a kinase inhibitor, but its dual nature (part pyridine, part lactone/vinylogous amide) creates unique synthetic pitfalls.

Status: Online | Tier: Senior Application Scientist | Ticket: #PYR-FUNC-001

Welcome. You are likely here because standard heterocyclic protocols are failing on your pyranopyridinone core. This scaffold is deceptively simple; however, it possesses three distinct "danger zones" that lead to side reactions: the ambident lactam/lactim system, the Lewis-basic pyridine nitrogen , and the nucleophile-sensitive pyran ring .

Below are the three most common support tickets we receive, resolved with mechanistic insights and validated protocols.

🎫 Ticket #1: "I'm getting a mixture of N- and O-alkylated products."[1][2]

Severity: High (Purification Bottleneck) The Core Issue: Tautomeric Ambiguity. The pyranopyridinone core contains a 2-pyridone moiety.[1] This system exists in equilibrium between the lactam (NH-form) and lactim (OH-form). Under basic conditions, the deprotonated anion is ambident —it can react at the Nitrogen (soft center) or the Oxygen (hard center).

🛠️ Troubleshooting Protocol

Standard Operating Procedure (SOP) for Regiocontrol:

VariableTo Favor N-Alkylation (Thermodynamic)To Favor O-Alkylation (Kinetic)
Electrophile Soft electrophiles (Alkyl iodides, Benzyl bromides)Hard electrophiles (Alkyl sulfonates, Chlorides)
Base/Cation Cesium Carbonate (Cs₂CO₃) or K₂CO₃. The "soft" Cs⁺ ion leaves the naked anion free to react at the softer N-center.Silver Carbonate (Ag₂CO₃) . Ag⁺ coordinates to the Nitrogen, blocking it and forcing reaction at the Oxygen.
Solvent Polar Aprotic (DMF, DMSO). Promotes SN2 at Nitrogen.Non-polar (Toluene, Benzene) or Ethereal.
Additives Tween 20 (2% aq). Micellar catalysis in water has been shown to exclusively favor N-alkylation for 2-pyridones [1].None.
📉 Diagnostic Workflow (Graphviz)

Use this logic tree to determine your next reaction condition.

AlkylationLogic Start Target: Alkylation Decision Desired Regioisomer? Start->Decision N_Alk N-Alkylation (Lactam) Decision->N_Alk Soft Electrophile O_Alk O-Alkylation (Lactim) Decision->O_Alk Hard Electrophile / Alcohol Cond_N1 Protocol A: Cs2CO3 / DMF (Thermodynamic Control) N_Alk->Cond_N1 Standard Cond_N2 Protocol B: Tween 20 / Water (Micellar Control) [1] N_Alk->Cond_N2 Green/High Selectivity Cond_O1 Protocol C: Ag2CO3 / Toluene (Ag+ blocks N-site) O_Alk->Cond_O1 Halide Electrophile Cond_O2 Protocol D: Mitsunobu Conditions (DIAD/PPh3) O_Alk->Cond_O2 Alcohol Reactant

Caption: Decision matrix for controlling regioselectivity in ambident pyranopyridinone anions.

🎫 Ticket #2: "My Suzuki Coupling stalled, and I see Pd-black."

Severity: Critical (Reagent Waste) The Core Issue: Catalyst Poisoning via N-Coordination. The pyridine nitrogen in the pyranopyridinone core is a strong Lewis base. It can displace phosphine ligands from the Palladium center, forming a stable, inactive Pd(II)-pyridine complex [2]. This arrests the catalytic cycle before the transmetallation step.

🛠️ Troubleshooting Protocol

The "Buchwald Breach" Method: Do not use simple Pd(PPh₃)₄. You must use bulky, electron-rich ligands that cannot be easily displaced by the pyridine nitrogen.

  • Ligand Selection: Switch to XPhos or SPhos . These biaryl phosphine ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center.

  • Pre-catalysts: Use Pd(OAc)₂ with XPhos (1:2 ratio) or commercially available XPhos Pd G2 precatalyst.

  • Base Choice: Avoid strong hydroxide bases if your pyran ring is sensitive (see Ticket #3). Use K₃PO₄ (anhydrous) in 1,4-dioxane.

Self-Validating Check:

  • Visual: If the reaction turns black (Pd precipitation) within 10 minutes, your ligand is too weak.

  • NMR: If you recover starting material but the aryl boronic acid is gone (homocoupled), the oxidative addition occurred, but the pyridine nitrogen blocked the boronic acid from entering (transmetallation failure).

🎫 Ticket #3: "The Pyran ring opened during deprotection."

Severity: High (Scaffold Destruction) The Core Issue: Michael Addition / Lactone Hydrolysis. The pyranone ring (specifically the C-O-C(=O) linkage) behaves like a vinylogous ester. Strong nucleophiles (hydroxide, methoxide, hydrazine) can attack the carbonyl or the beta-carbon (Michael addition), leading to ring opening and recyclization into unwanted isomers (e.g., pyridine derivatives without the fused ring) [3].

🛠️ Troubleshooting Protocol

The "pH Buffer" Strategy:

  • Avoid: NaOH, KOH, NaOMe, or Hydrazine hydrate at high temperatures.

  • Alternative Bases:

    • Use LiOH in THF/Water at 0°C (Lithium coordinates tightly to the carbonyl oxygen, but the lower temperature prevents ring cleavage).

    • For deprotonations, use non-nucleophilic bases like LiHMDS or t-BuOK at -78°C.

  • Acidic Workups: When quenching, do not dump into strong acid. The sudden protonation of the enolate can trap the ring-opened form. Quench with Sat. NH₄Cl (pH ~5-6).

📉 Mechanism of Failure (Graphviz)

Understanding how the ring dies is the first step to saving it.

RingOpening Core Pyranopyridinone Core (Intact) Attack Nucleophilic Attack (OH- / RO-) Core->Attack Base Excess Open Ring-Opened Intermediate (Carboxylate/Phenolate) Attack->Open C-O Bond Cleavage Open->Core Careful pH Control Recyc Recyclization to Wrong Isomer Open->Recyc Acid Quench

Caption: Pathway of pyran ring destruction via nucleophilic attack and subsequent rearrangement.

📊 Summary of Reaction Conditions

TransformationRecommended ReagentsCritical "Watch-outs"
N-Alkylation R-X, Cs₂CO₃, DMF, 60°CAvoid Ag salts; they force O-alkylation.
Suzuki Coupling XPhos Pd G2, K₃PO₄, Dioxane/H₂OPyridine N poisons Pd(PPh₃)₄. Use bulky ligands.
Halogenation NBS, MeCN, RTRegioselectivity is usually C-3 (alpha to carbonyl) or C-6 depending on substitution.
Deprotection TFA (Acidic) or LiOH (0°C)Avoid refluxing NaOH; opens the pyran ring.

🧱 References

  • Micellar N-Alkylation: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2][3] (Demonstrates Tween 20 usage for >95% N-selectivity).

    • Source:

  • Pd-Catalyst Deactivation: Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (Addresses N-coordination poisoning).

    • Source:

  • Ring Opening Risks: The Construction of Polycyclic Pyridones via Ring-Opening Transformations. (Mechanistic insight into base-mediated cleavage).

    • Source:

Sources

Validation & Comparative

Beyond Coumarins: Comparative Docking Guide for the 2H-Pyrano[3,2-c]pyridin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the molecular docking performance of 2H-pyrano[3,2-c]pyridin-2-one , a bioisostere of coumarin (2H-chromen-2-one). While coumarins are privileged scaffolds in medicinal chemistry, the incorporation of a pyridine ring in the pyrano-pyridine system introduces a critical hydrogen bond acceptor (the pyridine nitrogen) that is absent in the carbocyclic coumarin parent.

This structural modification significantly alters binding poses and affinity profiles, particularly in targets rich in backbone amide interactions like DNA Gyrase B (antimicrobial) and EGFR kinase (anticancer). This guide provides a comparative analysis against standard drugs and coumarin analogs, supported by experimental protocols and data.[1]

Strategic Scaffold Analysis: The Nitrogen Advantage

The primary justification for selecting 2H-pyrano[3,2-c]pyridin-2-one over standard coumarins lies in its electronic landscape.

  • Coumarin (Reference): Lipophilic, relies heavily on

    
     stacking and hydrophobic enclosure.
    
  • Pyrano[3,2-c]pyridin-2-one (Target): Amphiphilic. The nitrogen at position 5 (or 6, depending on fusion) acts as a vector for H-bonding with water networks or polar residues (e.g., Ser, Thr, Asn) within the active site, often improving solubility and selectivity.

Visualization: Structural Logic Flow

The following diagram illustrates the rationale for scaffold transition and the expected impact on binding.

ScaffoldLogic Coumarin Coumarin Scaffold (Carbocyclic) PyridineFusion Pyridine Ring Fusion (+ N-atom) Coumarin->PyridineFusion Bioisosteric Replacement PyranoPyridine 2H-Pyrano[3,2-c]pyridin-2-one PyridineFusion->PyranoPyridine Solubility Increased Solubility (logP reduction) PyranoPyridine->Solubility H_Bonding New H-Bond Acceptor (Targeting Ser/Thr/Asn) PyranoPyridine->H_Bonding Selectivity Enhanced Selectivity (Kinase Hinge Region) PyranoPyridine->Selectivity H_Bonding->Selectivity Anchoring

Figure 1: Strategic rationale for transitioning from coumarin to pyrano-pyridine scaffolds in drug design.

Comparative Performance Review

The following data synthesizes docking studies comparing pyrano[3,2-c]pyridin-2-one derivatives against standard clinical inhibitors and coumarin analogs.

Case Study A: Anticancer (Target: EGFR Kinase)[2]
  • PDB ID: 4I23 (Crystal structure of EGFR with Erlotinib) or 1M17.

  • Mechanism: Competitive inhibition at the ATP binding site. The pyridine nitrogen often mimics the adenine N1 interaction with the hinge region (Met793).

Table 1: Comparative Docking Metrics (EGFR)

Ligand ScaffoldBinding Energy (kcal/mol)Est.[1][2][3] Ki (µM)Key Residue InteractionsRMSD (Å)
Erlotinib (Control) -8.150.18Met793 (Hinge), Thr7900.52
Pyrano[3,2-c]pyridine -7.85 1.21 Met793 (H-bond), Lys745 1.37
Coumarin Analog-6.908.50Hydrophobic only (Val726)2.10

Data Source Synthesis: Values derived from comparative analysis of pyrano-pyridine derivatives (Mousa et al., 2025; Aly et al., 2020).

Interpretation: The pyrano-pyridine scaffold outperforms the coumarin analog by nearly -1.0 kcal/mol. This energy gap is attributed to the specific H-bond formed between the scaffold's nitrogen/oxygen and Met793 , a critical hinge residue. While slightly less potent than Erlotinib, the scaffold offers a distinct chemical space for further optimization (e.g., adding hydrophobic tails to target the back pocket).

Case Study B: Antimicrobial (Target: DNA Gyrase B)[4]
  • PDB ID: 1KZN (E. coli DNA Gyrase B).

  • Mechanism: Inhibition of ATPase activity.

Table 2: Comparative Docking Metrics (DNA Gyrase B)

Ligand ScaffoldBinding Energy (kcal/mol)IC50 (µg/mL)Key Residue Interactions
Ciprofloxacin (Control) -7.200.45Asp732, Ser1084 (Metal bridge)
Pyrano[3,2-c]pyridine -7.35 1.68 Asp732 (Direct H-bond), Val71
Coumarin (Novobiocin-like)-6.10>10.0Arg76 (Hydrophobic)

Data Source Synthesis: Values derived from pyrano-quinoline/pyridine studies (Saeed et al., 2020; PMC11560378).

Interpretation: Here, the pyrano-pyridine derivatives show binding energies comparable to or exceeding Ciprofloxacin in specific docking simulations. The pyridine ring facilitates a direct interaction with Asp732 , mimicking the interaction mode of potent ATPase inhibitors.

Experimental Protocol: The "Dual-Filter" Workflow

To replicate these results or screen new derivatives, do not rely on a single docking run. Use this "Dual-Filter" protocol to ensure false positives are eliminated.

Phase 1: Preparation (The Foundation)
  • Protein Prep:

    • Download PDB 4I23 (EGFR) or 1KZN (Gyrase).

    • Crucial Step: Remove all water molecules except those bridging the co-crystallized ligand (if any).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Prep:

    • Generate 3D structures of 2H-pyrano[3,2-c]pyridin-2-one derivatives.

    • Validation: Energy minimize using MMFF94 force field until gradient < 0.01 kcal/mol/Å.

    • Why? Planar scaffolds often distort during drawing; minimization ensures the aromatic system is flat before docking.

Phase 2: The Workflow

This protocol uses a blind docking pass to find pockets, followed by a focused induced-fit docking for accuracy.

DockingWorkflow Start Input: 2H-Pyrano[3,2-c]pyridin-2-one + Target PDB BlindDock Filter 1: Blind Docking (Whole Protein Grid) Start->BlindDock SiteIdent Identify Consensus Pockets (Cluster Analysis) BlindDock->SiteIdent GridGen Grid Generation (20x20x20 Box on Active Site) SiteIdent->GridGen InducedFit Filter 2: Induced-Fit Docking (Flexible Side Chains) GridGen->InducedFit Validation Validation: Redock Co-crystal Ligand (Accept if RMSD < 2.0 Å) InducedFit->Validation Validation->GridGen Fail (Refine Box) Output Final Output: Binding Energy & Interaction Map Validation->Output Pass

Figure 2: The "Dual-Filter" docking workflow ensures that the binding site is correctly identified before high-precision docking is attempted.

Phase 3: Analysis Parameters

When analyzing the output, filter results based on these criteria:

  • H-Bond Distance: < 3.5 Å (Strict).

  • Pi-Cation Interactions: Centroid distance < 4.5 Å.

  • Pose Clustering: The top 5 poses should vary by < 1.5 Å RMSD. If the ligand "tumbles" randomly in the pocket, the binding is non-specific.

References

  • Mousa, S. M., et al. (2025).[4] Design, Synthesis, Cytotoxicity, and Docking Study of New Pyrano[3,2–c]Pyridine-Based Derivatives. Azhar International Journal of Pharmaceutical and Medical Sciences.

  • Aly, A. A., et al. (2020).[5] Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents. RSC Advances.

  • Saeed, A., et al. (2020).[1][5][6] Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.

  • Kshiar, B., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase A inhibitory activity. BMC Chemistry.

  • Tyagi, A., & Sadgir, P. (2025). Comparative Molecular Docking Studies of 7-Hydroxy Coumarin Derivatives. ResearchGate.

Sources

Navigating the Druggability Maze: A Comparative ADMET Analysis of 2H-Pyrano[3,2-c]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the 2H-pyrano[3,2-c]pyridin-2-one scaffold has emerged as a promising framework for the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This guide provides a comprehensive comparative analysis of the ADMET properties of 2H-pyrano[3,2-c]pyridin-2-one derivatives, juxtaposing them with the well-characterized quinolone class of compounds. While experimental data for the pyranopyridine scaffold remains limited, this analysis leverages in silico predictive models and available data on closely related analogs to offer valuable insights for researchers in drug discovery and development.

The Critical Role of Early ADMET Profiling

The adage "fail early, fail cheap" is a cornerstone of modern drug discovery. Early assessment of ADMET properties allows for the timely identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward compounds with a higher probability of clinical success. Key ADMET parameters, including aqueous solubility, membrane permeability, metabolic stability, plasma protein binding, and potential for off-target toxicity, collectively define the pharmacokinetic and safety profile of a drug candidate.

2H-Pyrano[3,2-c]pyridin-2-one Derivatives: A Scaffold of Therapeutic Promise

The fused heterocyclic system of 2H-pyrano[3,2-c]pyridin-2-one has attracted considerable attention due to its diverse biological activities. Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2] The structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the design of targeted therapies. However, to unlock its full therapeutic potential, a thorough understanding of its ADMET properties is paramount.

A Comparative Look: The Quinolone Scaffold

For the purpose of this comparative analysis, the quinolone scaffold serves as a valuable benchmark. Quinolones are a well-established class of synthetic antibacterial agents with a wealth of available ADMET data.[3][4] Their shared heterocyclic nature with pyranopyridinones, while distinct, provides a relevant context for evaluating the predicted properties of this emerging scaffold.

Comparative Analysis of ADMET Properties

The following sections delve into a comparative analysis of key ADMET parameters for 2H-pyrano[3,2-c]pyridin-2-one derivatives and quinolones. It is crucial to reiterate that the data for the pyranopyridine scaffold is primarily derived from in silico predictions and may not fully reflect in vitro or in vivo performance.

Absorption: Solubility and Permeability

For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane.

  • Aqueous Solubility: In silico predictions for a series of pyrano[3,2-d]pyrimidine derivatives, structurally similar to our target scaffold, suggest that their solubility can be a concern, often falling in the moderately to poorly soluble range depending on the nature and position of substituents. Lipophilic substituents, while potentially enhancing potency, tend to decrease aqueous solubility.

  • Permeability: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal permeability.[5] While specific experimental data for 2H-pyrano[3,2-c]pyridin-2-one derivatives is lacking, in silico models based on physicochemical properties (e.g., molecular weight, logP, polar surface area) can provide initial estimates. One study on a pyrano[2,3-c]pyrazole derivative predicted low gastrointestinal absorption. In contrast, many quinolones exhibit moderate to good permeability.[6]

Table 1: Predicted Absorption Properties of 2H-Pyrano[3,2-c]pyridin-2-one Derivatives vs. Quinolones

PropertyPredicted for 2H-Pyrano[3,2-c]pyridin-2-one DerivativesReported for Quinolones
Aqueous Solubility Low to Moderate (In Silico)Variable (Generally Moderate)
Caco-2 Permeability Low to Moderate (In Silico)Moderate to High (Experimental)
Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution into tissues and its availability to interact with its target.[7] Only the unbound fraction of a drug is pharmacologically active.

In silico predictions for pyrano[3,2-c]pyridine derivatives suggest that they may exhibit moderate to high plasma protein binding, a characteristic that can be modulated by structural modifications. For instance, introducing polar functional groups can often reduce protein binding. The extent of plasma protein binding for quinolones varies widely, from low (e.g., ofloxacin, ~32%) to high (e.g., nalidixic acid, ~93%), and is influenced by the substituents on the quinolone ring.[3][8]

Table 2: Predicted Distribution Properties

PropertyPredicted for 2H-Pyrano[3,2-c]pyridin-2-one DerivativesReported for Quinolones
Plasma Protein Binding Moderate to High (In Silico)Low to High (Experimental)
Metabolism: Stability in Liver Microsomes

The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes. Metabolic stability, typically assessed in vitro using human liver microsomes (HLM), is a key determinant of a drug's half-life and oral bioavailability.[9]

Table 3: Predicted Metabolic Properties

PropertyPredicted for 2H-Pyrano[3,2-c]pyridin-2-one DerivativesReported for Quinolones
Metabolic Stability (HLM) Low to Moderate (In Silico)Variable (Experimental)
CYP Inhibition Potential Possible (In Silico)Varies with specific quinolone
Toxicity: hERG Inhibition and Genotoxicity
  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[12] In silico models can predict the potential for hERG liability based on a compound's structural features. A computational study on a series of pyrano[3,2-c]pyridine derivatives suggested no inhibition of the hERG channel, indicating a potentially low risk of cardiotoxicity.[13] However, experimental validation is crucial.

  • Genotoxicity: The potential for a compound to damage DNA is a major safety concern. The Ames test is a widely used in vitro assay to assess mutagenicity. In silico predictions for some pyrano[3,2-c]pyridine derivatives have shown no alerts for AMES toxicity.[13]

Table 4: Predicted Toxicity Profile

PropertyPredicted for 2H-Pyrano[3,2-c]pyridin-2-one DerivativesReported for Quinolones
hERG Inhibition Low (In Silico)Some quinolones show activity
AMES Mutagenicity Negative (In Silico)Generally non-mutagenic

Experimental Protocols: A Guide to Key In Vitro ADMET Assays

To facilitate the experimental validation of the predicted ADMET properties of 2H-pyrano[3,2-c]pyridin-2-one derivatives, detailed protocols for key in vitro assays are provided below.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal barrier.[5]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer (to measure absorption, A-to-B) or the basolateral (B) side (to measure efflux, B-to-A).

    • Samples are taken from the receiver compartment at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes.[9]

Methodology:

  • Incubation: The test compound is incubated with HLM in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins.[7]

Methodology:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Equilibration: The system is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical workflow for assessing the ADMET properties of a new chemical entity like a 2H-pyrano[3,2-c]pyridin-2-one derivative.

ADMET_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Assays cluster_Decision Decision Gate cluster_InVivo In Vivo Studies InSilico_ADMET ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Solubility Aqueous Solubility InSilico_ADMET->Solubility Guide Experimental Design Permeability Caco-2 Permeability InSilico_ADMET->Permeability Metabolism Metabolic Stability (HLM) InSilico_ADMET->Metabolism PPB Plasma Protein Binding InSilico_ADMET->PPB hERG hERG Assay InSilico_ADMET->hERG Go_NoGo Go/No-Go Solubility->Go_NoGo Permeability->Go_NoGo Metabolism->Go_NoGo PPB->Go_NoGo hERG->Go_NoGo PK_Studies Pharmacokinetic Studies (Animal Models) Go_NoGo->PK_Studies Proceed if Favorable Profile

Caption: A typical workflow for ADMET profiling in drug discovery.

Future Directions and Conclusion

The 2H-pyrano[3,2-c]pyridin-2-one scaffold holds significant promise for the development of novel therapeutics. However, the current understanding of its ADMET properties is largely based on in silico predictions. To advance this promising class of compounds, a concerted effort is needed to generate robust experimental ADMET data. The protocols and comparative analysis presented in this guide provide a framework for these future investigations.

By integrating computational predictions with in vitro and subsequent in vivo studies, researchers can navigate the complexities of drug development more efficiently. A thorough characterization of the ADMET profile of 2H-pyrano[3,2-c]pyridin-2-one derivatives will be instrumental in realizing their full therapeutic potential and ultimately delivering new and effective medicines to patients.

References

  • Saeed, A. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(01), 1-14.
  • Berezowski, V., et al. (2002). Clinical role of protein binding of quinolones. Clinical Pharmacokinetics, 41(10), 729-740.
  • Nagai, J., et al. (1990). Serum protein binding of lomefloxacin, a new antimicrobial agent, and its related quinolones. Journal of Pharmacobio-Dynamics, 13(12), 738-745.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Zeitlinger, M., et al. (2008). Plasma protein binding of fluoroquinolones affects antimicrobial activity. Journal of Antimicrobial Chemotherapy, 61(3), 561-567.
  • Attwa, M. W., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1185613.
  • Zasowski, T. J., et al. (2021). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Antibiotics, 10(9), 1083.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Darwish, H. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(45), 29281-29289.
  • Wang, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2598.
  • Lopes, J. F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1141753.
  • Abdelgawad, M. A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582.
  • El-Adl, K., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105186.
  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582.
  • Tavelin, S., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
  • El-Emam, S. Z., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198.
  • Mitchener, J. S., et al. (2012). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 3(4), 316-320.
  • Hoban, D. J. (1989). Comparative in vitro activity of quinolones.
  • Fallacara, A. L., et al. (2018). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Molecular Pharmaceutics, 15(11), 5093-5104.
  • Science.gov. (n.d.). caco-2 cell permeability: Topics by Science.gov. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • El-Gamal, M. I., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582.
  • Sharma, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-792.
  • King, A., & Phillips, I. (1986). Comparative in vitro studies with 4-quinolone antimicrobials. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 1-10.
  • Neu, H. C., et al. (1992). Comparative in-vitro activity of new quinolones against clinical isolates and resistant mutants. Journal of Antimicrobial Chemotherapy, 29(1), 41-48.
  • Van der Auwera, P., & Klastersky, J. (1987). Comparative In-Vitro Properties of the Quinolones. Scandinavian Journal of Infectious Diseases. Supplementum, 51, 17-30.
  • El-Damasy, D. A., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Medicinal Chemistry, 13(8), 987-1002.
  • Hsieh, H. P., et al. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 27(19), 6666.
  • Ghorab, M. M., et al. (2016). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of Heterocyclic Chemistry, 53(5), 1609-1618.
  • Kamal, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1976.

Sources

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